

Spectroscopic Data Analysis of Cryptosporiopsin: A Technical Guide

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Compound of Interest

Compound Name: *Cryptosporiopsin*

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This technical guide provides an in-depth analysis of the spectroscopic data for **Cryptosporiopsin**, a chlorine-containing antifungal agent isolated from *Cryptosporiopsis* sp. The following sections detail the key spectroscopic data that were instrumental in its structure elucidation and provide comprehensive experimental protocols for the analytical techniques employed.

Core Spectroscopic Data

The structural determination of **Cryptosporiopsin** was achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided crucial information about the carbon-hydrogen framework of **Cryptosporiopsin**.

Table 1: ^1H NMR Spectroscopic Data for **Cryptosporiopsin**

Chemical Shift (τ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2.93 - 3.84	m	-	Olefinic and allylic protons
8.07	d	5	Methyl protons

Source: Strunz et al., 1971[1]

Note: The original data was reported in τ (tau) scale. The conversion to the modern δ (delta) scale is approximately $\delta = 10 - \tau$.

A significant finding in the NMR analysis was the observation of an AB quartet at 7.19 τ ($J = 18$ -19 Hz) in the spectrum of a reduction product of **Cryptosporiopsin**. This was indicative of geminal protons, which was key to revising the original proposed structure.[1]

Mass Spectrometry (MS) Data

Mass spectrometry was used to determine the molecular weight and elemental composition of **Cryptosporiopsin** and its derivatives.

Table 2: Mass Spectrometry Data for a Dichloro-derivative of **Cryptosporiopsin**

m/z	Relative Intensity (%)	Ion
266	-	M+
268	66	M+2
270	12	M+4

Source: Strunz et al., 1969[2]

The isotopic pattern observed in the mass spectrum, with significant M+2 and M+4 peaks, was characteristic of a molecule containing two chlorine atoms.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provided information about the electronic transitions and chromophores within the **Cryptosporiopsin** molecule.

Table 3: UV-Vis Spectroscopic Data for a Derivative of **Cryptosporiopsin**

λ_{max} (nm)	ϵ	Solvent
284	22,000	Ethanol

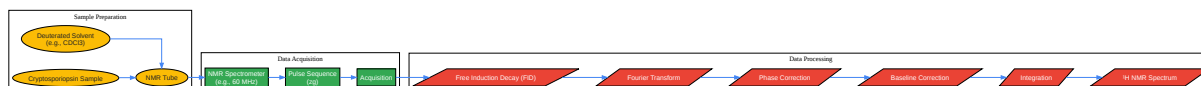
Source: Strunz et al., 1971[1]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in the structure elucidation of **Cryptosporiopsin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectra were fundamental in determining the connectivity of the protons in the molecule.



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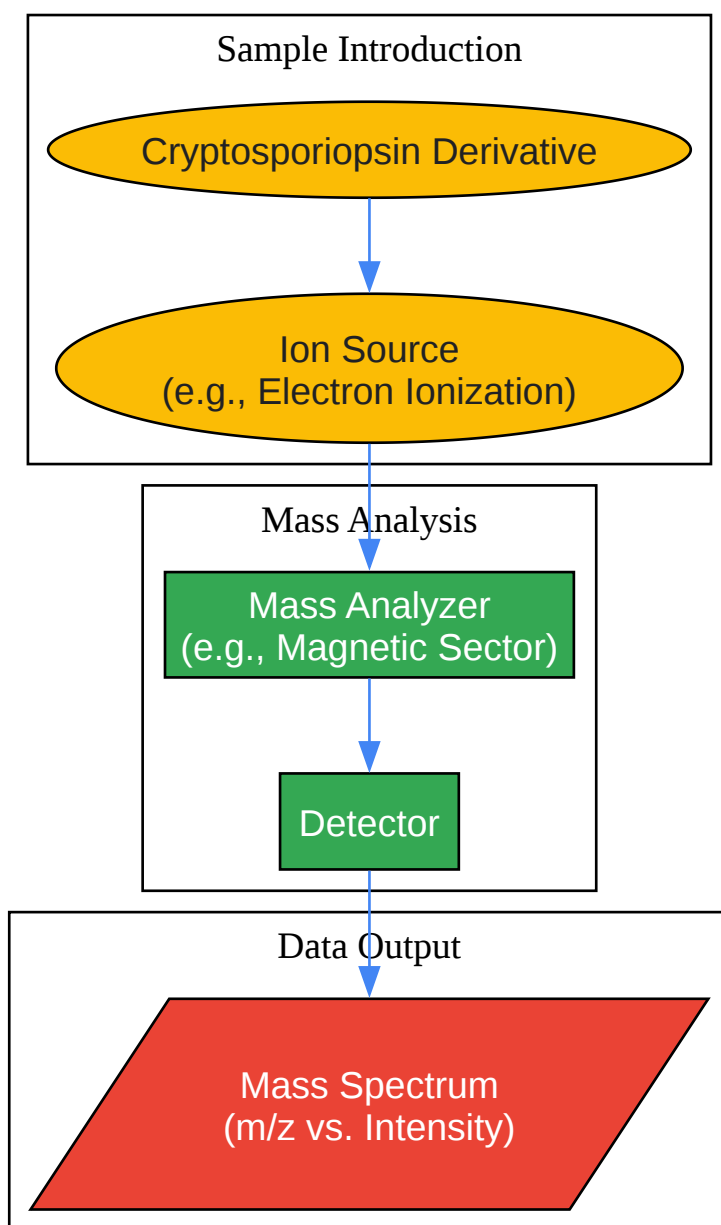
NMR Spectroscopy Experimental Workflow

Protocol:

- Sample Preparation: A solution of the **Cryptosporiopsin** sample was prepared in a suitable deuterated solvent (e.g., chloroform-d).
- Instrumentation: The nuclear magnetic resonance spectrum was recorded on a Varian A-60A spectrometer.[\[2\]](#)
- Data Acquisition: The spectrum was acquired at a frequency of 56.4 Mc.p.s.[\[2\]](#)
- Data Processing: The resulting Free Induction Decay (FID) was processed using Fourier transformation to obtain the frequency domain spectrum. Phase and baseline corrections were applied to ensure accurate peak integration and chemical shift determination.

Mass Spectrometry

Mass spectrometry was employed to ascertain the molecular weight and fragmentation pattern of **Cryptosporiopsin** derivatives.



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Mass Spectrometry Experimental Workflow

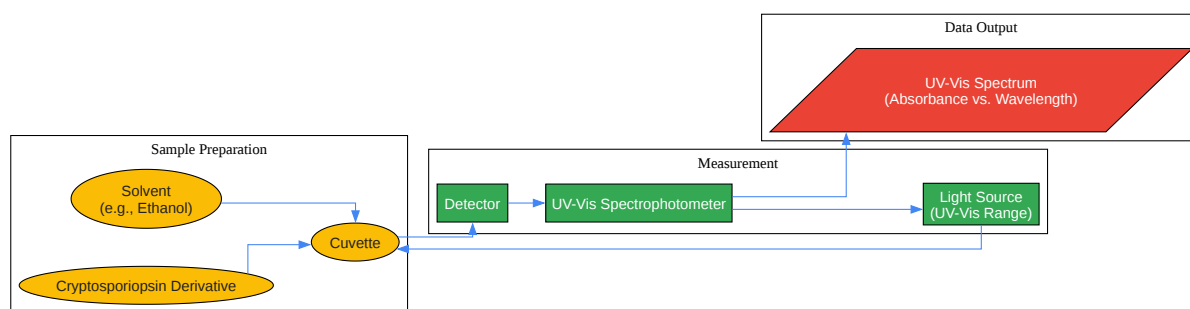
Protocol:

- **Sample Introduction:** The sample was introduced into the mass spectrometer.
- **Ionization:** The molecules were ionized, likely using electron ionization (a common technique for such compounds at the time).

- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z). The mass spectrum was determined using an AEI MS-12 mass spectrometer.[2]
- Detection: The abundance of each ion was measured by a detector, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy was utilized to study the electronic absorption properties of the molecule.



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UV-Vis Spectroscopy Experimental Workflow

Protocol:

- Sample Preparation: A solution of the **Cryptosporiopsin** derivative was prepared in a suitable solvent, such as ethanol.[1]

- Instrumentation: The ultraviolet absorption spectrum was recorded on a Perkin-Elmer model 450 spectrophotometer.[2]
- Measurement: The absorbance of the sample was measured across a range of ultraviolet and visible wavelengths.
- Data Output: The data was plotted as absorbance versus wavelength to generate the UV-Vis spectrum, from which the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) were determined.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
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